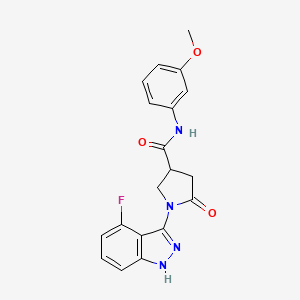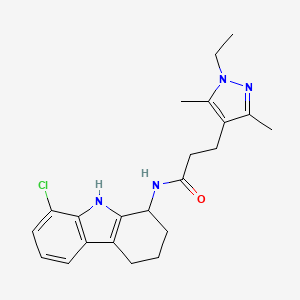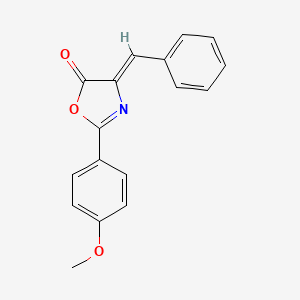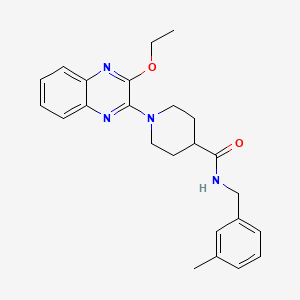![molecular formula C13H7BrN4S2 B11222010 7-(5-Bromothiophen-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11222010.png)
7-(5-Bromothiophen-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-BROMOTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolopyrimidine core with thiophene and bromothiophene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-BROMOTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.
Introduction of Thiophene Groups: Thiophene groups can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Bromination: The bromothiophene moiety can be introduced through selective bromination reactions using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the triazolopyrimidine core or the bromothiophene substituent, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or Grignard reagents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide, Grignard reagents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromine position.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(5-BROMOTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it a candidate for studies in organic electronics and photonics.
Biology and Medicine
In biology and medicine, compounds with triazolopyrimidine cores are often investigated for their potential as therapeutic agents. They may exhibit activity against various biological targets, including enzymes and receptors, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. For example, it might be explored for use in organic light-emitting diodes (OLEDs) or as a component in organic solar cells.
Mécanisme D'action
The mechanism of action of 7-(5-BROMOTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Lacks the bromothiophene substituent, which may affect its electronic properties and reactivity.
7-(5-CHLOROTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
7-(5-METHYLTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Contains a methyl group instead of bromine, which may influence its steric and electronic properties.
Uniqueness
The presence of the bromothiophene substituent in 7-(5-BROMOTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE may confer unique electronic properties, making it particularly interesting for applications in materials science and organic electronics. Its reactivity profile may also differ from similar compounds, offering distinct pathways for chemical modification and functionalization.
Propriétés
Formule moléculaire |
C13H7BrN4S2 |
|---|---|
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
7-(5-bromothiophen-2-yl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H7BrN4S2/c14-11-4-3-9(20-11)8-5-6-15-13-16-12(17-18(8)13)10-2-1-7-19-10/h1-7H |
Clé InChI |
MXWYVWJTAXVXGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(S4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11221953.png)
![1-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221962.png)
![N-(butan-2-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221964.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11221970.png)



![2'-Benzyl-N-[2-(furan-2-YL)ethyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11221987.png)
![5-phenyl-N-(m-tolyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11221990.png)
![N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11221992.png)
![2-{3-[acetyl(methyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(2-chlorophenyl)butanamide](/img/structure/B11221998.png)
![1-(5-chloro-2-methylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11222001.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11222013.png)
